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Compound of Interest

Compound Name: Difluoroacetonitrile

Cat. No.: B1347018

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of difluoroacetonitrile (CHF2CN), a
valuable fluorinated building block in modern chemistry. It details its physicochemical and
spectroscopic properties, outlines a representative synthetic protocol, and explores its
applications, particularly within the field of medicinal chemistry.

Physicochemical Properties

Difluoroacetonitrile is a low-boiling point liquid. The strategic placement of two fluorine atoms
significantly influences its electronic properties, making it a subject of interest for chemical
synthesis. Key identifiers and physical properties are summarized below.
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Property Value Reference(s)
IUPAC Name 2,2-difluoroacetonitrile [1]

CAS Number 359-12-6 [1][2]13]
Molecular Formula C2HF2N [11[31[4][5]
Molecular Weight 77.03 g/mol [1][31[4]
Boiling Point 23°C [4]

Dipole Moment 2.32D [4]

SMILES CHN)C(F)F [1]14]
InChikey DQFXLCKTFSDWHB- (4]

UHFFFAOYSA-N

Spectroscopic Data

The structural analysis of difluoroacetonitrile relies on standard spectroscopic techniques.
The expected spectral characteristics are crucial for its identification and quality control during
and after synthesis.
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Technique

Expected Characteristics

1H NMR

A triplet centered around 6.0-6.5 ppm. The
single proton (H) is split by the two adjacent

fluorine atoms (F).

19F NMR

A doublet in the region characteristic for
difluoromethyl groups. The two equivalent
fluorine atoms are split by the single adjacent

proton.

13C NMR

Two signals are expected. The nitrile carbon
(C=N) would appear around 110-120 ppm. The
difluoromethyl carbon (-CHF2) would appear
further downfield as a triplet due to C-F

coupling.

IR Spectroscopy

A sharp, strong absorption band around 2250
cm~1 characteristic of the nitrile (C=N) stretching
vibration. Strong C-F stretching bands are
expected in the 1100-1300 cm~1 region.

Mass Spectrometry (MS)

The molecular ion peak (M+) would be observed
at m/z = 77. Common fragmentation would
involve the loss of fluorine (F) or the entire

difluoromethyl group (CHF2).

Synthesis of Difluoroacetonitrile

The synthesis of difluoroacetonitrile can be achieved through various fluorination strategies.

A common conceptual approach involves the nucleophilic substitution of a suitable

dihaloacetonitrile precursor with a fluoride source.

Experimental Protocol: Fluorination of
Dichloroacetonitrile (Representative)

This protocol is a representative example based on common fluorination reactions and should

be adapted and optimized under appropriate laboratory conditions.
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Objective: To synthesize difluoroacetonitrile via nucleophilic substitution.
Materials:

 Dichloroacetonitrile

e Spray-dried Potassium Fluoride (KF)

o Sulfolane (anhydrous)

» Nitrogen gas (inert atmosphere)

o Dry ice/acetone cold bath

o Standard distillation glassware

Procedure:

e Reactor Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic
stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer is charged with
anhydrous sulfolane and spray-dried potassium fluoride under a nitrogen atmosphere.

e Reaction Initiation: The mixture is heated to approximately 80-100 °C with vigorous stirring to
ensure a fine suspension of the fluoride salt.

o Substrate Addition: Dichloroacetonitrile is added dropwise to the heated suspension over 30
minutes. The reaction is exothermic and the temperature should be carefully controlled.

e Reaction Monitoring: The reaction mixture is maintained at 120-140 °C for several hours.
Progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of
the starting material and the formation of the product.

e Product Isolation: Upon completion, the reaction flask is cooled. The low boiling point of
difluoroacetonitrile (23 °C) means it will exist as a gas at room temperature. The product is
isolated directly from the reaction mixture via distillation into a collection vessel cooled with a
dry ice/acetone bath (-78 °C).
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 Purification: The collected crude product is purified by a second, careful fractional distillation
to yield high-purity difluoroacetonitrile.

Safety Note: This synthesis involves toxic materials and a low-boiling point product. It must be
performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of difluoroacetonitrile.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1347018?utm_src=pdf-body-img
https://www.benchchem.com/product/b1347018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity and Applications

Difluoroacetonitrile serves as a key intermediate in the synthesis of more complex molecules,
particularly within the pharmaceutical and agrochemical industries. The difluoromethyl group (-
CHF2) is a valuable bioisostere for hydroxyl or thiol groups and can significantly enhance a
molecule's pharmacological profile.

Key Advantages in Drug Design:

» Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the
difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This
can improve a drug's half-life and bioavailability.[6]

e Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can
lower the pKa of adjacent functional groups, which is useful for optimizing a drug's ionization
state and solubility at physiological pH.[7]

 Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions,
including hydrogen bonds and dipole-dipole interactions, within a target protein's binding site,
potentially increasing potency.[6][7]

o Enhanced Permeability: The strategic incorporation of fluorine can increase a molecule's
lipophilicity, which may improve its ability to cross cell membranes.[7]

Applications and Properties Relationship Diagram
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Caption: Relationship between properties and applications of difluoroacetonitrile.

Safety Information

Difluoroacetonitrile is a hazardous chemical and must be handled with extreme caution by
trained personnel.

o GHS Hazard Statements: According to the Globally Harmonized System of Classification
and Labelling of Chemicals, difluoroacetonitrile is classified with the following hazards:

o H301 (Toxic if swallowed): Can cause serious health issues or death if ingested.[1]

o H311 (Toxic in contact with skin): Can be absorbed through the skin in harmful amounts.

[1]

o H330 (Fatal if inhaled): Inhalation of vapors can be fatal.[1]
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Appropriate engineering controls (fume hood) and personal protective equipment (gloves,
safety glasses, lab coat, and potentially a respirator) are mandatory when handling this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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